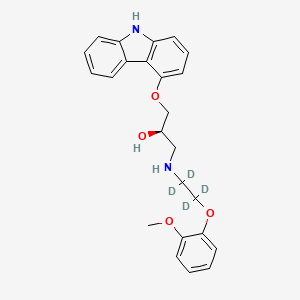
(R)-Carvedilol-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Carvedilol-d4 is a deuterated form of ®-Carvedilol, a non-selective beta-blocker used primarily in the treatment of high blood pressure and heart failure. The deuterium atoms in ®-Carvedilol-d4 replace the hydrogen atoms, which can enhance the compound’s metabolic stability and alter its pharmacokinetic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Carvedilol-d4 involves the incorporation of deuterium atoms into the ®-Carvedilol molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of ®-Carvedilol-d4 typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Exchange: Using catalysts to facilitate the exchange of hydrogen with deuterium.
Purification: Employing techniques such as chromatography to purify the final product.
化学反应分析
Types of Reactions
®-Carvedilol-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding metabolites.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce deuterated alcohols.
科学研究应用
®-Carvedilol-d4 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterated form is used to study the metabolic pathways and stability of ®-Carvedilol.
Drug Development: It serves as a reference compound in the development of new beta-blockers with improved properties.
Biological Research: The compound is used in studies to understand its effects on biological systems and its potential therapeutic benefits.
Industrial Applications: It is used in the pharmaceutical industry for the production of more stable and effective beta-blockers.
作用机制
®-Carvedilol-d4 exerts its effects by blocking beta-adrenergic receptors, which reduces the heart rate and blood pressure. The molecular targets include:
Beta-1 Adrenergic Receptors: Inhibition of these receptors decreases heart rate and myocardial contractility.
Beta-2 Adrenergic Receptors: Blocking these receptors leads to vasodilation and reduced peripheral resistance.
The pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production, which reduces the overall sympathetic nervous system activity.
相似化合物的比较
Similar Compounds
®-Carvedilol: The non-deuterated form of the compound.
Propranolol: Another non-selective beta-blocker used for similar indications.
Metoprolol: A selective beta-1 blocker with different pharmacokinetic properties.
Uniqueness
®-Carvedilol-d4 is unique due to the presence of deuterium atoms, which enhance its metabolic stability and alter its pharmacokinetic profile. This makes it a valuable compound for research and development in the pharmaceutical industry.
属性
分子式 |
C24H26N2O4 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC 名称 |
(2R)-1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol |
InChI |
InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/t17-/m1/s1/i13D2,14D2 |
InChI 键 |
OGHNVEJMJSYVRP-QWCPZVJHSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OC)NC[C@H](COC2=CC=CC3=C2C4=CC=CC=C4N3)O |
规范 SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















